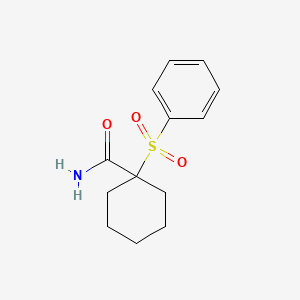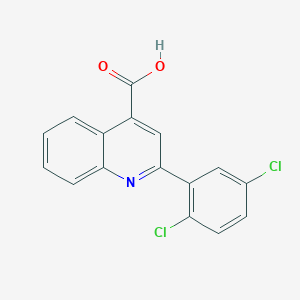
1-(phenylsulfonyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(phenylsulfonyl)cyclohexanecarboxamide, also known as PSC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PSC belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, PSC has shown to have additional properties that make it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-(phenylsulfonyl)cyclohexanecarboxamide varies depending on the disease being studied. In cancer cells, this compound inhibits the activity of Hsp90, leading to the degradation of client proteins and apoptosis. In pancreatic beta cells, this compound activates KATP channels, leading to depolarization of the cell membrane and insulin secretion. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activity of Hsp90. In pancreatic beta cells, this compound stimulates insulin secretion by activating KATP channels. In the brain, this compound reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
实验室实验的优点和局限性
One advantage of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its specificity for Hsp90 inhibition. This compound has been shown to selectively inhibit the activity of Hsp90 without affecting other chaperone proteins. This specificity allows for more targeted and effective cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
未来方向
There are many potential future directions for 1-(phenylsulfonyl)cyclohexanecarboxamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, this compound could be studied in the context of other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Finally, this compound could be investigated for its potential use in other areas of medicine, such as cardiovascular disease or autoimmune disorders.
合成方法
The synthesis of 1-(phenylsulfonyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
1-(phenylsulfonyl)cyclohexanecarboxamide has been studied extensively for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is essential for their survival. Inhibition of Hsp90 by this compound leads to the degradation of client proteins, resulting in cell death.
In diabetes research, this compound has been shown to stimulate insulin secretion from pancreatic beta cells. This effect is mediated by the activation of the ATP-sensitive potassium (KATP) channels in beta cells. Activation of KATP channels leads to depolarization of the cell membrane, which triggers insulin secretion.
In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBUBKNIMKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)
![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)

![{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide hydrochloride](/img/structure/B5684950.png)
![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)
![3-methyl-3-phenyl-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5684968.png)


![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)

